molecular formula C9H16N2O B7870357 3-Morpholin-4-ylpentanenitrile

3-Morpholin-4-ylpentanenitrile

Cat. No. B7870357
M. Wt: 168.24 g/mol
InChI Key: TTXCBPGTAZEPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-ylpentanenitrile is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phosphoinositide 3-kinase (PI3K) inhibition : Morpholine derivatives, such as 4-(Pyrimidin-4-yl)morpholines, are key in inhibiting PI3K and PIKKs, important for cancer research. Their ability to form key hydrogen bonds and convey selectivity over the broader kinome is significant (Hobbs et al., 2019).

  • Electrochemical properties in metal complexes : Research involving the synthesis of cobalt and manganese phthalocyanines with morpholine groups has highlighted their electrochemical properties. This is relevant in materials science, particularly in developing novel electroactive materials (Bıyıklıoğlu & Baş, 2020).

  • Synthesis of pharmaceutical compounds : Morpholine and its derivatives are significant in the synthesis of various pharmaceutical compounds due to their functional groups of amine and ether. They are used in developing therapeutics for a broad range of medical ailments (Rupak et al., 2016).

  • Combustion chemistry in biofuels : Morpholine is studied as a model biofuel due to its oxygen- and nitrogen-containing structure. It provides insights into fuel-nitrogen conversion in biomass-derived fuels, which is crucial for understanding pollutant emissions (Lucassen et al., 2011).

  • Dopamine D4 receptor ligands : Morpholine derivatives have been synthesized as ligands for the dopamine D4 receptor, which may have implications in developing antipsychotics without extrapyramidal side effects (Audouze et al., 2004).

properties

IUPAC Name

3-morpholin-4-ylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-9(3-4-10)11-5-7-12-8-6-11/h9H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXCBPGTAZEPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Morpholin-4-ylpentanenitrile
Reactant of Route 2
Reactant of Route 2
3-Morpholin-4-ylpentanenitrile
Reactant of Route 3
Reactant of Route 3
3-Morpholin-4-ylpentanenitrile
Reactant of Route 4
Reactant of Route 4
3-Morpholin-4-ylpentanenitrile
Reactant of Route 5
Reactant of Route 5
3-Morpholin-4-ylpentanenitrile
Reactant of Route 6
Reactant of Route 6
3-Morpholin-4-ylpentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.